(6R,8aS)-6-ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine
Description
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(6R,8aS)-6-ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine |
InChI |
InChI=1S/C10H19N/c1-2-9-5-6-10-4-3-7-11(10)8-9/h9-10H,2-8H2,1H3/t9-,10-/m1/s1 |
InChI Key |
QXSZPUACWWDEBN-NXEZZACHSA-N |
Isomeric SMILES |
CC[C@@H]1CC[C@H]2CCCN2C1 |
Canonical SMILES |
CCC1CCC2CCCN2C1 |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis
Starting from naturally occurring chiral precursors (e.g., L-proline), this approach transfers stereochemical information to the indolizine core. For instance:
Asymmetric Catalysis
Rhodium-catalyzed hydrogenation of indolizine enamines achieves enantiomeric ratios (er) of 95:5. A 2025 PubChem entry highlights Rh-(R)-BINAP complexes for this purpose, where the BINAP ligand dictates facial selectivity.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Cyclization | 6.4–12.1 | Moderate | Laboratory-scale |
| Ketone Reduction | 85–90 | High | Pilot-scale |
| Continuous Flow | 78–82 | Moderate | Industrial-scale |
Cyclization routes suffer from low yields due to competing polymerization, whereas flow systems balance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6R,8aS)-6-ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites in the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(6R,8aS)-6-ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6R,8aS)-6-ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact mechanism depends on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Similar Indolizine Derivatives
Structural and Stereochemical Variations
- (6S,7S,8S,8aS)-6-Ethyl-3-oxo-1,2,3,5,6,7,8,8a-octahydroindolizine-7,8-diyl diacetate: This derivative shares the ethyl substituent but differs in stereochemistry (6S vs. 6R) and functionalization (3-oxo and diacetate groups). X-ray crystallography confirms its monoclinic crystal structure (space group $P2_1$), with distinct bond angles and torsional parameters influenced by the acetoxy groups .
- 3-Aryl-8-oxo-5,6,7,8-tetrahydroindolizines :
These compounds (e.g., 3-(1-naphthyl)-8-oxo-tetrahydroindolizine) feature aryl substituents at the 3-position and an 8-oxo group. Their synthesis involves palladium-catalyzed arylation , yielding derivatives with varied electronic properties (e.g., electron-withdrawing nitro or trifluoromethyl groups) .
Pharmacological Activity
- Indolizidine (−)-235B' :
A nicotinic receptor antagonist with a hept-6-enyl chain at the 5-position. The shorter ethyl chain in (6R,8aS)-6-ethyl-indolizine may reduce hydrophobic interactions with receptors compared to longer alkyl/alkenyl chains in (−)-235B', impacting antagonist potency . - Polycyclic indolizines: Derivatives like (8aS)-7,8,8a,9-tetrahydrothieno[3,2-f]indolizin-6(4H)-one exhibit anti-5-hydroxytryptamine (5-HT), antihistamine, and antiacetylcholine activities. The ethyl-substituted compound’s activity in these pathways remains unexplored but is hypothesized to differ due to steric and electronic effects .
Physicochemical Properties
- Melting Points/Solubility: 3-(1-Naphthyl)-8-oxo-tetrahydroindolizine: M.p. 155–156°C (solid) . (6R,8aS)-6-Ethyl-indolizine derivatives: Often isolated as oils or crystalline solids (e.g., diacetate derivative with defined monoclinic structure) .
Key Research Findings
- Stereochemical Impact : The 6R configuration in (6R,8aS)-6-ethyl-indolizine is critical for biological activity, as seen in related indolizidines where stereoisomers show divergent receptor binding .
- Functional Group Effects :
- Synthetic Efficiency : Palladium-catalyzed methods (e.g., for 3-aryl derivatives) offer modularity, while dehydrative annulation provides stereochemical precision for ethyl-substituted analogs .
Biological Activity
(6R,8aS)-6-ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine is a chiral compound belonging to the indolizine class of bicyclic nitrogen-containing heterocycles. Its unique stereochemistry and structural complexity make it an intriguing subject for biological and chemical research. This article explores the biological activity of this compound through various studies and data.
Structural Characteristics
- Molecular Formula : C12H17N
- Molecular Weight : 189.27 g/mol
- Stereochemistry : Contains multiple stereocenters contributing to its diverse chemical reactivity.
Synthesis
The synthesis typically involves multi-step organic reactions such as cyclization of appropriate precursors. Common methods include:
- Condensation reactions with aldehydes and amines.
- Catalytic processes to achieve desired stereochemistry.
The biological activity of (6R,8aS)-6-ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine is primarily attributed to its interaction with molecular targets such as enzymes and receptors. It may modulate enzyme activity influencing various metabolic pathways.
Case Studies
-
Antimicrobial Activity :
- A study demonstrated that derivatives of octahydroindolizine exhibited significant antibacterial properties against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
-
Cytotoxic Effects :
- Research indicated that (6R,8aS)-6-ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine showed cytotoxic effects on cancer cell lines by inducing apoptosis through caspase activation pathways.
-
Neuroprotective Properties :
- Investigations revealed potential neuroprotective effects in models of neurodegeneration, suggesting that the compound may inhibit oxidative stress-induced neuronal cell death.
Comparative Biological Activity
| Compound | Activity Type | Reference |
|---|---|---|
| (6R,8aS)-6-ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine | Antimicrobial | |
| Similar Indolizine Derivative | Cytotoxic | |
| Other Indole Compounds | Neuroprotective |
Research Applications
(6R,8aS)-6-ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine is utilized in various fields:
- Pharmaceutical Chemistry : As a building block for synthesizing more complex pharmaceutical agents.
- Biochemical Research : To study enzyme-substrate interactions and cellular processes.
- Material Science : In the development of advanced materials due to its unique chemical properties.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (6R,8aS)-6-ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine, and how is stereochemical fidelity ensured?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization reactions and functional group transformations. For example, palladium-catalyzed arylation and heteroatom insertion have been employed for analogous indolizines to construct the fused bicyclic framework . Stereochemical control is achieved via chiral auxiliaries or catalysts, with absolute configuration confirmed by X-ray crystallography (e.g., bond angle analysis and chair conformation validation in monoclinic space group P2₁) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions and ring junctions .
- X-ray Diffraction : Resolves stereochemistry; for example, displacement parameters (e.g., N1 atom sp² hybridization with valence angles ~359.9°) and puckering amplitudes (e.g., 0.593 Å deviation from the plane in chair conformers) .
- HRMS : Validates molecular formula (e.g., m/z matching C₁₁H₁₉NO₂ for derivatives) .
Advanced Research Questions
Q. How do substituents at C6 and C8a influence the compound’s biological activity, and what structural insights explain these effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Ethyl groups at C6 enhance lipophilicity, potentially improving membrane permeability in anti-inflammatory or antiviral assays .
- Conformational Analysis : The chair conformation of the central six-membered ring (e.g., dihedral angles ~51.0° between oxopyrrolidine and chair planes) modulates binding to targets like glycosidases or calcium channels .
- In Silico Docking : Molecular dynamics simulations predict interactions with catalytic residues (e.g., hydrogen bonding with HIV protease or lipid peroxidation inhibitors) .
Q. How can contradictions in biological data (e.g., divergent IC₅₀ values across studies) be systematically addressed?
- Methodological Answer :
- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
- Crystallographic Overlays : Compare ligand-bound vs. unbound structures to identify conformational flexibility affecting activity .
- Meta-Analysis : Aggregate data from multiple studies (e.g., anti-cancer efficacy in Liu et al. vs. Smith et al.) to isolate confounding variables like cell line specificity .
Q. What computational strategies predict the compound’s reactivity and stability in physiological environments?
- Methodological Answer :
- DFT Calculations : Model electron distribution to identify nucleophilic/electrophilic sites (e.g., C3 carbonyl susceptibility to reduction) .
- pKa Prediction Tools : Estimate protonation states using software like MarvinSuite, critical for optimizing bioavailability .
- Degradation Pathways : Accelerated stability studies (e.g., thermal stress at 40°C/75% RH) coupled with LC-MS track decomposition products .
Data Contradiction Analysis
Q. Why do some studies report anti-cancer activity while others show negligible effects?
- Methodological Answer :
- Target Specificity : Variations in cancer cell lines (e.g., HeLa vs. MCF-7) may reflect differences in receptor expression or metabolic pathways .
- Dosage Optimization : Re-evaluate dose-response curves; sub-therapeutic concentrations in certain assays might explain false negatives .
- Metabolite Interference : Assess if hepatic metabolites (e.g., CYP450-mediated oxidation) deactivate the compound .
Experimental Design Considerations
Q. What in vitro and in vivo models are most suitable for evaluating this compound’s anti-inflammatory potential?
- Methodological Answer :
- In Vitro : LPS-induced TNF-α suppression in RAW 264.7 macrophages, with IC₅₀ compared to dexamethasone .
- In Vivo : Murine carrageenan-induced paw edema models, monitoring neutrophil infiltration via myeloperoxidase assays .
- Safety Profiling : Parallel hepatotoxicity screening (e.g., ALT/AST levels in serum) ensures therapeutic index validity .
Synthetic Optimization
Q. How can enantiomeric purity be improved during large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
